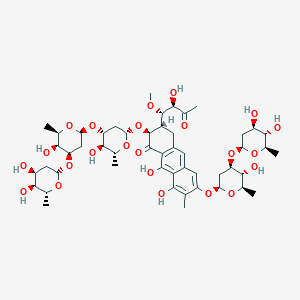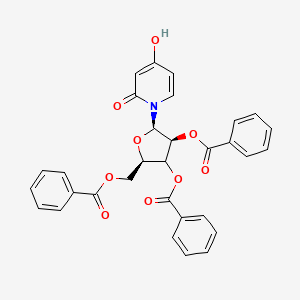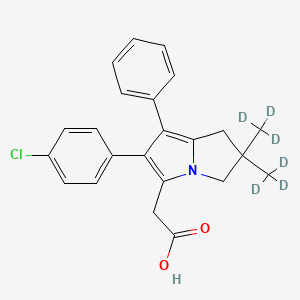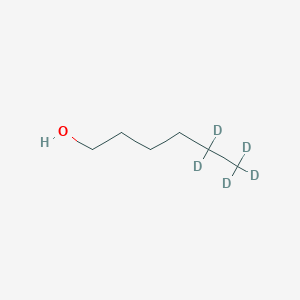
Fleroxacin-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fleroxacin-d3 (hydrochloride) is a deuterium-labeled derivative of Fleroxacin (hydrochloride). It is a broad-spectrum antimicrobial fluoroquinolone that strongly inhibits the DNA-supercoiling activity of DNA gyrase . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fleroxacin-d3 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Fleroxacin molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of specific catalysts and under controlled reaction conditions .
Industrial Production Methods
The industrial production of Fleroxacin-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fleroxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Fleroxacin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mecanismo De Acción
Fleroxacin-d3 (hydrochloride) exerts its effects by inhibiting the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. The inhibition of these enzymes leads to cell death, making the compound effective against a wide range of bacterial species .
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antimicrobial properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
Fleroxacin-d3 (hydrochloride) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific research. This deuterium labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in drug development studies .
Propiedades
Fórmula molecular |
C17H19ClF3N3O3 |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3; |
Clave InChI |
HKFZCDVQUWJWNB-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)











![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)
